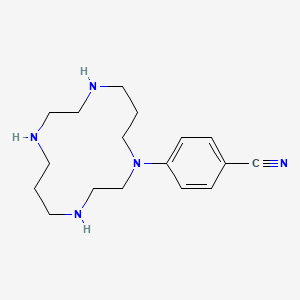
Benzonitrile, 4-(1,4,8,11-tetraazacyclotetradec-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-(1,4,8,11-tetraazacyclotetradec-1-yl)- is a chemical compound with the molecular formula C17H27N5. It is characterized by the presence of a benzonitrile group attached to a macrocyclic tetraazacyclotetradecane ring.
Méthodes De Préparation
The synthesis of benzonitrile, 4-(1,4,8,11-tetraazacyclotetradec-1-yl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a suitable catalyst. This method is advantageous due to its mild reaction conditions and high yield . Industrial production methods often utilize similar synthetic routes but may involve additional steps for purification and large-scale production.
Analyse Des Réactions Chimiques
Benzonitrile, 4-(1,4,8,11-tetraazacyclotetradec-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzonitrile group can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzonitrile, 4-(1,4,8,11-tetraazacyclotetradec-1-yl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological studies, particularly in the development of metal-based drugs.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzonitrile, 4-(1,4,8,11-tetraazacyclotetradec-1-yl)- involves its interaction with molecular targets through its nitrile and macrocyclic groups. These interactions can lead to the formation of stable complexes with metal ions, which can then participate in various biochemical pathways. The specific pathways and molecular targets depend on the context of its application .
Comparaison Avec Des Composés Similaires
Benzonitrile, 4-(1,4,8,11-tetraazacyclotetradec-1-yl)- can be compared with other similar compounds, such as:
Cyclam (1,4,8,11-tetraazacyclotetradecane): While cyclam lacks the benzonitrile group, it shares the macrocyclic structure and is used in similar applications.
Benzonitrile derivatives: Compounds like 4-(1,4,8,11-tetraazacyclotetradec-1-yl)-benzoic acid share structural similarities but differ in functional groups, leading to different chemical properties and applications.
The uniqueness of benzonitrile, 4-(1,4,8,11-tetraazacyclotetradec-1-yl)- lies in its combination of the benzonitrile group with the macrocyclic tetraazacyclotetradecane ring, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
203569-55-5 |
|---|---|
Formule moléculaire |
C17H27N5 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
4-(1,4,8,11-tetrazacyclotetradec-1-yl)benzonitrile |
InChI |
InChI=1S/C17H27N5/c18-15-16-3-5-17(6-4-16)22-13-2-9-20-11-10-19-7-1-8-21-12-14-22/h3-6,19-21H,1-2,7-14H2 |
Clé InChI |
OPFNESVTLQKMLL-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNCCCN(CCNC1)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















